molecular formula C6H14ClNO B13457238 (3Z)-2-aminohex-3-en-1-ol hydrochloride

(3Z)-2-aminohex-3-en-1-ol hydrochloride

Cat. No.: B13457238
M. Wt: 151.63 g/mol
InChI Key: NXBWLHDEQAVFRB-LNKPDPKZSA-N
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Description

(3Z)-2-aminohex-3-en-1-ol hydrochloride is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-aminohex-3-en-1-ol hydrochloride typically involves the reaction of hex-3-en-1-ol with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the amine product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-aminohex-3-en-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hex-3-en-1-one.

    Reduction: Formation of 2-aminohexane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3Z)-2-aminohex-3-en-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-2-aminohex-3-en-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-2-aminohex-3-en-1-ol: The non-hydrochloride form of the compound.

    2-aminohexane: A saturated analog without the double bond.

    Hex-3-en-1-ol: The parent alcohol without the amino group.

Uniqueness

(3Z)-2-aminohex-3-en-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, along with a double bond

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(Z)-2-aminohex-3-en-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-4-6(7)5-8;/h3-4,6,8H,2,5,7H2,1H3;1H/b4-3-;

InChI Key

NXBWLHDEQAVFRB-LNKPDPKZSA-N

Isomeric SMILES

CC/C=C\C(CO)N.Cl

Canonical SMILES

CCC=CC(CO)N.Cl

Origin of Product

United States

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